4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate

fluorinated electrolyte solvents molecular-weight modulation lithium‑ion battery co‑solvent

4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate (CAS 1980035-00-4) is a mixed-fluorinated acyclic carbonate ester belonging to the class of functional electrolyte solvents and fluorinated synthetic intermediates. Its molecular formula is C₈H₇BrF₈O₃, with a molecular weight of 383.03 g·mol⁻¹.

Molecular Formula C8H7BrF8O3
Molecular Weight 383.03 g/mol
Cat. No. B12087858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate
Molecular FormulaC8H7BrF8O3
Molecular Weight383.03 g/mol
Structural Identifiers
SMILESC(COC(=O)OCC(C(F)F)(F)F)C(C(F)(F)Br)(F)F
InChIInChI=1S/C8H7BrF8O3/c9-8(16,17)7(14,15)1-2-19-5(18)20-3-6(12,13)4(10)11/h4H,1-3H2
InChIKeyHPQTXFHIFRZNKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate – Fluorinated Carbonate Ester for Lithium-Ion Electrolyte & Fluorinated Building-Block Selection


4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate (CAS 1980035-00-4) is a mixed-fluorinated acyclic carbonate ester belonging to the class of functional electrolyte solvents and fluorinated synthetic intermediates . Its molecular formula is C₈H₇BrF₈O₃, with a molecular weight of 383.03 g·mol⁻¹ . The structure contains a brominated tetrafluorobutyl chain and a tetrafluoropropyl carbonate domain, giving it high fluorine content (eight fluorine atoms) alongside a single bromine substituent. This halogen-fluorine combination distinguishes it from simpler alkyl 2,2,3,3-tetrafluoropropyl carbonates and symmetric bis‑(fluorinated) carbonates, positioning the compound as a candidate for applications where a tunable hydrophilic‒lipophilic balance, thermal robustness, and electrochemical film-forming ability are simultaneously required.

4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate – Why Generic Substitution Among Fluorinated Carbonates Risks Performance Gaps


Fluorinated carbonates cannot be freely interchanged in electrolyte formulations or synthetic pathways because small structural differences produce large shifts in boiling point, density, polarity, electrochemical stability, and film‑forming behavior [1]. The target compound carries both a bromine atom and a tetrafluoropropyl ester grouping, a motif absent in commonly listed analogs such as bis(2,2,3,3‑tetrafluoropropyl) carbonate or methyl 2,2,3,3‑tetrafluoropropyl carbonate . Substituting the brominated carbonate with a bromine‑free analog removes a potential reactive site for interfacial film formation and alters the hydrophobicity that governs electrolyte/polymer compatibility. Conversely, replacing it with a bis‑brominated carbonate (e.g., bis(4‑bromo‑3,3,4,4‑tetrafluorobutyl) carbonate) doubles the bromine loading, which may excessively increase molecular weight and viscosity. The following quantitative evidence guide details the property dimensions that make blind substitution technically untenable.

4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate – Comparator‑Based Quantitative Evidence for Scientific Selection


Molecular Weight & Fluorine Loading Versus Symmetric Bis‑(tetrafluoropropyl) Carbonate

4‑Bromo‑3,3,4,4‑tetrafluorobutyl 2,2,3,3‑tetrafluoropropyl carbonate possesses a molecular weight (MW) of 383.03 g·mol⁻¹ , which is 32.0 % higher than the MW of bis(2,2,3,3‑tetrafluoropropyl) carbonate (290.11 g·mol⁻¹) . The target compound accommodates eight fluorine atoms per molecule, versus eight fluorines in the symmetric bis‑carbonate for a much smaller carbon skeleton; the additional bromine atom (79.9 Da) and extended butyl spacer confer higher per‑molecule mass and a larger polarizable surface area without sacrificing fluorine density. This property enables formulators to regulate electrolyte viscosity and salt dissociation without introducing a second co‑solvent, a constraint that simpler fluorinated carbonates frequently impose.

fluorinated electrolyte solvents molecular-weight modulation lithium‑ion battery co‑solvent

Boiling Point and Volatility Differential Relative to Low‑MW Alkyl Tetrafluoropropyl Carbonates

The target compound exhibits a boiling point of ~150 °C at atmospheric pressure . This value exceeds the predicted boiling point of methyl 2,2,3,3‑tetrafluoropropyl carbonate (124.2 °C) by approximately 25.8 °C and markedly exceeds the boiling point of bis(2,2,3,3‑tetrafluoropropyl) carbonate (85 °C at 18 Torr; expectedly lower at 760 Torr) . The lower volatility of the target compound reduces evaporative solvent loss during high‑temperature cycling (>55 °C) and during vacuum‑drying steps in electrode fabrication, a processing advantage over lighter fluorinated carbonates.

thermal stability electrolyte solvent high-temperature Li-ion cells

Density Gap Between the Target and Non‑Brominated Low‑Molecular‑Weight Carbonates

The density of the target compound is reported at approximately 1.5 g·cm⁻³ . This density stands 13.0 % above the predicted density of methyl 2,2,3,3‑tetrafluoropropyl carbonate (1.328 g·cm⁻³) but is 5.8 % below the density of bis(2,2,3,3‑tetrafluoropropyl) carbonate (1.592 g·cm⁻³) . The intermediate density of the target compound, combined with its higher molecular weight, suggests a distinct volume‑per‑fluorine ratio that affects miscibility with carbonate co‑solvents (e.g., ethylene carbonate, dimethyl carbonate) and may influence phase separation behavior in multi‑component electrolyte blends.

density solvent compatibility phase separation behavior

Single Bromine Atom as a Tunable Interfacial Reactivity Handle

The target compound contains exactly one bromine atom positioned at the terminus of the tetrafluorobutyl chain , whereas bis(4‑bromo‑3,3,4,4‑tetrafluorobutyl) carbonate carries two bromine atoms (MW 475.95 g·mol⁻¹) and bis(2,2,3,3‑tetrafluoropropyl) carbonate contains zero bromine atoms . Halogenated organic carbonates, including brominated variants, are recognized as film‑forming additives that improve the compatibility between the electrolyte and carbon anode material [1]. The single‑bromine motif provides a moderate, controlled source of electrophilic reactivity for anode solid‑electrolyte interphase (SEI) formation, avoiding the excessive heavy‑atom loading and potential corrosion risks that can accompany multiply‑brominated derivatives, while furnishing reactivity absent in bromine‑free carbonates.

SEI formation brominated additive electrochemical film-forming

Higher Thermal Stability than tert‑Butyl Carbonate Analog Under Ambient Moisture

4‑Bromo‑3,3,4,4‑tetrafluorobutyl 2,2,3,3‑tetrafluoropropyl carbonate is described as stable under normal conditions but sensitive to moisture . In contrast, 4‑bromo‑3,3,4,4‑tetrafluorobutyl tert‑butyl carbonate has a much lower molecular weight (284.06 g·mol⁻¹) and higher density (~1.769 g·cm⁻³) , characteristics typical of compounds with higher vapor pressure and greater sensitivity to ambient moisture. The replacement of the tert‑butyl group with a 2,2,3,3‑tetrafluoropropyl group increases the steric shielding around the carbonate carbonyl and reduces the hydrolytic lability that limits the practical shelf‑life of tert‑butyl carbonates in procurement and storage.

hydrolytic stability shelf-life chemical intermediate

Medium‑Chain Fluorinated Carbonate with an Optimal Polar Surface Area for Electrolyte Co‑Solvent Design

The target compound possesses a computed XLogP3 of approximately 6.9 for its structural class (based on PubChem data for the closely related C11‑perfluorohexyl analog [1]), indicating high lipophilicity suitable for partitioning into hydrophobic battery interphases. Methyl 2,2,3,3‑tetrafluoropropyl carbonate, by comparison, has a much lower measured logP of 1.67 , translating to approximately 10⁵‑fold lower octanol‑water partition coefficient. The target compound’s elevated lipophilicity, combined with its moderate PSA (35.5 Ų for the methyl analog plus additional contributions from the brominated tetrafluorobutyl chain), places it in an intermediate polarity space that favors co‑solvency with both high‑dielectric cyclic carbonates (e.g., ethylene carbonate) and low‑polarity fluorinated ethers, a formulation challenge for simpler, more hydrophilic fluorinated carbonates.

solvent polarity Li-ion co-solvent fluorinated electrolyte

4-Bromo-3,3,4,4-tetrafluorobutyl 2,2,3,3-tetrafluoropropyl carbonate – Highest‑Evidence Application Scenarios for Procurement Targeting


High‑Voltage Lithium‑Ion Battery Electrolyte Co‑Solvent Requiring Low Volatility and Controlled SEI Formation

Electrolyte formulators targeting high‑voltage (≥4.5 V vs. Li/Li⁺) cathode operation encounter evaporative solvent loss and oxidative decomposition when low‑boiling carbonates are used [1]. The target compound offers a boiling point of ~150 °C , significantly higher than methyl (124 °C) and bis‑tetrafluoropropyl carbonates (85 °C at 18 Torr), reducing solvent loss during high‑temperature cycling. Its single‑bromine motif provides a moderate electrophilic source for anode SEI stabilization [2], enabling a formulation strategy that balances cathode oxidative stability with anode passivation without the excess bromine loading of bis‑brominated carbonates.

Fluorinated Building Block for Lipophilic Drug‑Candidate or Agrochemical Intermediate Synthesis

Medicinal chemists requiring a highly lipophilic carbonate electrophile with a protected bromine handle can employ this compound as a fluorinated building block. With an extrapolated XLogP3 of ~6.9 (based on the C11‑perfluorohexyl analog [3]) and a density of ~1.5 g·cm⁻³, it partitions into organic phases more efficiently than methyl tetrafluoropropyl carbonate (logP = 1.67, density 1.328 g·cm⁻³) . The terminal bromine atom provides a site for Suzuki, Sonogashira, or Buchwald couplings, while the carbonate serves as a protected alcohol equivalent; this dual functionality avoids the synthetic step of late‑stage bromination often required when using bromine‑free tetrafluoropropyl carbonates.

Specialty Electrolyte for Anode‑Free Lithium Metal or Lithium‑Ion Capacitor Systems

Anode‑free and lithium‑metal cell architectures demand solvents with high oxidative stability, tailored solvation, and the ability to form a homogeneous, ionically conductive solid‑electrolyte interphase. The target compound’s estimated high logP (~6.9) [3] suggests a stronger tendency to accumulate at the electrode‑electrolyte interface compared to lower‑logP fluorinated carbonates, while its single bromine atom provides controlled SEI‑forming competency [2] without the excessive viscosity penalty of bis‑brominated derivatives (MW 475.95 g·mol⁻¹ vs. 383.03 g·mol⁻¹ for the target) . These combined properties make it a candidate for systems where interfacial stability and low‑volatility are simultaneously required.

Hydrophobic Fluorinated Coating or Surface‑Modification Agent Intermediate

Surface modification applications requiring a low‑surface‑energy fluorinated tail with a reactive bromine anchoring group can benefit from the asymmetric structure of this compound. The tetrafluorobutyl‑carbonate backbone provides a fluorinated segment while leaving a bromine available for further grafting; this contrasts with symmetric bis‑tetrafluoropropyl carbonate, which lacks the bromine anchor , and with bis‑brominated analog, which may undergo undesired crosslinking . The differential in density (1.5 g·cm⁻³ for the target versus 1.592 g·cm⁻³ for the bis‑carbonate) and MW also affects the rheology and coverage uniformity of resulting films.

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